![molecular formula C10H14N2O4S B5701702 N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5701702.png)
N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as GM-3, is a small molecule drug used in scientific research. It belongs to the class of NMDA receptor antagonists and is known to inhibit the function of NMDA receptors in the brain. GM-3 has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
The mechanism of action of GM-3 involves the inhibition of NMDA receptors in the brain. NMDA receptors play a crucial role in synaptic plasticity and learning and memory processes. However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage. GM-3 inhibits the function of NMDA receptors, thereby reducing the risk of excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
GM-3 has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of neurological disorders. GM-3 can also improve mitochondrial function and increase the production of neurotrophic factors, which promote neuronal survival and growth.
Advantages and Limitations for Lab Experiments
GM-3 has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it an ideal candidate for studying neurological disorders. GM-3 is also relatively stable and has a long half-life, which allows for accurate dosing and consistent results. However, GM-3 has some limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for the study of GM-3. One area of interest is the development of new formulations of GM-3 that can improve its bioavailability and efficacy. Another area of interest is the investigation of GM-3 in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to explore the potential use of GM-3 in other disease areas, such as cancer and autoimmune disorders.
Conclusion
In conclusion, GM-3 is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of NMDA receptors in the brain, which reduces the risk of excitotoxicity and neuronal damage. GM-3 has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its stability. However, further studies are needed to explore its potential use in other disease areas and to optimize its efficacy and bioavailability.
Synthesis Methods
The synthesis of GM-3 involves a series of chemical reactions that start with the reaction of 3-methoxyaniline with methylsulfonyl chloride to form N-(3-methoxyphenyl)methanesulfonamide. This intermediate is then reacted with glycine to form GM-3. The synthesis of GM-3 has been optimized to ensure high purity and yield.
Scientific Research Applications
GM-3 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. GM-3 has also been studied for its potential use in treating schizophrenia and depression.
properties
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-16-9-5-3-4-8(6-9)12(7-10(11)13)17(2,14)15/h3-6H,7H2,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBDDERDEAHUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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